1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C25H23FN4O3S and its molecular weight is 478.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Rahmouni et al. (2016) focused on synthesizing a series of pyrazolopyrimidine derivatives and evaluating their anticancer and anti-5-lipoxygenase activities. This research underscores the versatility of pyrazolopyrimidine scaffolds in drug discovery, suggesting potential applications for structurally related compounds like the one (Rahmouni et al., 2016).
Antitubercular and Antibacterial Activities
Bodige et al. (2020) synthesized N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives, showcasing their antitubercular and antibacterial activities. The study highlights the significance of incorporating fluoro-substituted phenyl groups, akin to the compound of interest, for enhancing antimicrobial efficacy (Bodige et al., 2020).
Fluorescent pH Sensor Development
Yang et al. (2013) developed a heteroatom-containing organic fluorophore for use as a fluorescent pH sensor, demonstrating the compound's utility in detecting acidic and basic organic vapors. This research exemplifies the application of complex organic molecules in sensor technology, which could be relevant for the design and use of the specified compound (Yang et al., 2013).
Molecular Interaction Studies
A study by Shim et al. (2002) on the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provides insights into the structural activity relationships and binding interactions of complex molecules. Such studies are critical for understanding how structurally related compounds might interact with biological targets (Shim et al., 2002).
Anticonvulsant Activity Evaluation
Ahsan et al. (2013) evaluated the anticonvulsant activity of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogs, highlighting the therapeutic potential of pyrazole derivatives in the treatment of epilepsy. Research such as this indicates the broad spectrum of biological activities possible with compounds featuring pyrazole and carboxamide functionalities (Ahsan et al., 2013).
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(3-fluorophenyl)-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O3S/c1-15-6-8-17(9-7-15)22-13-21(25(31)27-19-5-3-4-18(26)12-19)23-16(2)29-30(24(23)28-22)20-10-11-34(32,33)14-20/h3-9,12-13,20H,10-11,14H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAICAYOAOPUIEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4CCS(=O)(=O)C4)C)C(=C2)C(=O)NC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.